Synthetic Yield Advantage Over Prior Art Halofuginone Piperidine Routes
The trans-N-benzyloxycarbonyl route patented by Chengda Pharmaceuticals delivers a 70% isolated yield of the target compound (Compound I) via a Mislow-Evans rearrangement / Lewis acid cyclization sequence from amino-substituted pentanal, as determined after column chromatography [1]. In contrast, Route V reported in the prior art achieved only 0.5% total yield and carried a high risk factor due to the use of NaH under harsh conditions [2]. Route III required expensive lithium reagents as deprotonation agents, produced mixtures of cis and trans isomers, and gave a low trans yield [2]. The new method avoids pyridine reduction and eliminates the need for the costly metal catalyst Rh/Al₂O₃ required in earlier approaches [1].
| Evidence Dimension | Isolated yield of final trans intermediate |
|---|---|
| Target Compound Data | 70% (trans-N-benzyloxycarbonyl-(3-hydroxy-2-piperidinyl)-2-propanone, Compound I) |
| Comparator Or Baseline | Route V (prior art): 0.5% total yield; Route III: cis/trans mixture, trans yield not high |
| Quantified Difference | 70% vs. 0.5% ≈ 140-fold increase in yield; elimination of Rh/Al₂O₃ catalyst cost |
| Conditions | Mislow-Evans rearrangement with thiazolyl sulfoxide, Lewis acid (BF₃·OEt₂) cyclization in acetonitrile at 30 °C, 0.5 h; column chromatography purification |
Why This Matters
The 70% yield represents a 140-fold improvement over the lowest-yielding prior route, directly reducing raw material costs, waste generation, and production cycle time for industrial-scale halofuginone manufacture.
- [1] Yu F, Xu H, Wu J, Song D, Zhong W, Ling F, Xu C. US Patent 12,410,131 B2. Example 1, Preparation of Intermediate I: 70% yield (101.9 mg from 145.5 mg Compound II). View Source
- [2] Yu F, Xu H, Wu J, Song D, Zhong W, Ling F, Xu C. US Patent 12,410,131 B2. Background section: Route V total yield 0.5%; Route III generates cis/trans mixtures with low trans yield. View Source
